3(2H)-Furanone, 2-bromo-
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Overview
Description
“3(2H)-Furanone, 2-bromo-” is likely a brominated derivative of furanone, a type of heterocyclic organic compound. Furanones are characterized by a five-membered ring structure, including an oxygen atom and a carbonyl group .
Synthesis Analysis
While specific synthesis methods for “3(2H)-Furanone, 2-bromo-” were not found, similar compounds such as 2-bromo-3-hexylthiophene have been synthesized via palladium-catalyzed Suzuki cross-coupling reactions .Chemical Reactions Analysis
The chemical reactions involving “3(2H)-Furanone, 2-bromo-” would depend on its exact structure and the conditions under which it is reacted. Brominated compounds often participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “3(2H)-Furanone, 2-bromo-” would depend on its exact structure. Factors such as polarity, solubility, and reactivity would be influenced by the presence and position of the bromine atom .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO2/c5-4-3(6)1-2-7-4/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBYGENMPVZFTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C1=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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